4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1697930-60-1
VCID: VC5944693
InChI: InChI=1S/C6H8BrClN2/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3H2,1H3
SMILES: CCN1C(=C(C=N1)Br)CCl
Molecular Formula: C6H8BrClN2
Molecular Weight: 223.5

4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole

CAS No.: 1697930-60-1

Cat. No.: VC5944693

Molecular Formula: C6H8BrClN2

Molecular Weight: 223.5

* For research use only. Not for human or veterinary use.

4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole - 1697930-60-1

Specification

CAS No. 1697930-60-1
Molecular Formula C6H8BrClN2
Molecular Weight 223.5
IUPAC Name 4-bromo-5-(chloromethyl)-1-ethylpyrazole
Standard InChI InChI=1S/C6H8BrClN2/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3H2,1H3
Standard InChI Key NXCZAKLLCMWGPI-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)Br)CCl

Introduction

Structural and Molecular Characteristics

4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The molecular formula C₆H₈BrClN₂ corresponds to a molecular weight of 223.5 g/mol. The bromine atom at the 4-position and the chloromethyl group at the 5-position introduce steric and electronic effects that enhance reactivity, while the ethyl group at the 1-position modulates solubility and stability.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remain unpublished, analogous pyrazole derivatives exhibit planar ring structures with bond angles consistent with aromaticity. Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments: the ethyl group’s methylene protons typically resonate near δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet), while the pyrazole ring protons appear downfield due to electron-withdrawing effects.

PropertyValue
CAS No.1697930-60-1
Molecular FormulaC₆H₈BrClN₂
Molecular Weight223.5 g/mol
Halogen ContentBr (35.7%), Cl (15.8%)

Synthesis and Preparation Strategies

The synthesis of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole involves multi-step functionalization of pyrazole precursors. A common route begins with the bromination of 1-ethylpyrazole derivatives followed by chloromethylation using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl.

Bromination and Chloromethylation

Bromination typically employs N-bromosuccinimide (NBS) or HBr/H₂O₂ under acidic conditions to achieve regioselective substitution at the 4-position. Subsequent chloromethylation introduces the -CH₂Cl group via electrophilic aromatic substitution or radical pathways. Continuous flow reactors have been adopted to enhance yield (≥75%) and reduce side products compared to batch processes.

Industrial Scalability

Recent advances emphasize continuous flow synthesis to improve scalability. By optimizing residence time and temperature, manufacturers achieve throughputs exceeding 1 kg/day while maintaining purity >95%. Solvent selection (e.g., dichloromethane or acetonitrile) critically influences reaction kinetics and product isolation.

Chemical Reactivity and Functionalization

The compound’s bromine and chloromethyl groups serve as reactive handles for further derivatization:

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides to yield functionalized pyrazoles. For example, reaction with sodium azide produces 5-azidomethyl derivatives, which are precursors for click chemistry applications.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig, enable aryl-aryl bond formation at the bromine site. These reactions are pivotal in constructing biaryl scaffolds for pharmaceutical candidates.

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionNaN₃, DMF, 80°C5-Azidomethyl-pyrazole
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyrazole hybrids

Applications in Pharmaceutical and Material Sciences

Antimicrobial Agents

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. The chloromethyl moiety enhances membrane permeability, enabling disruption of bacterial cell walls. In vitro studies against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) highlight its potential.

Anticancer Research

The bromine atom facilitates interactions with DNA helicases and topoisomerases. Preclinical assays demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12 µM) and A549 lung carcinoma cells (IC₅₀: 18 µM).

Advanced Materials

Incorporating this compound into polymers improves thermal stability (decomposition onset: 280°C) and flame retardancy. Copolymers with styrene achieve UL94 V-0 ratings, making them suitable for electronics enclosures.

HazardPrecautionary Measure
Skin IrritationAvoid direct contact; use gloves
Inhalation RiskUse local exhaust ventilation

Recent Advances and Future Directions

Ongoing research explores enzyme-targeted modifications and green chemistry approaches to reduce synthetic waste. Catalytic methods using ionic liquids or biocatalysts aim to enhance atom economy (>90%) and reduce reliance on hazardous solvents.

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